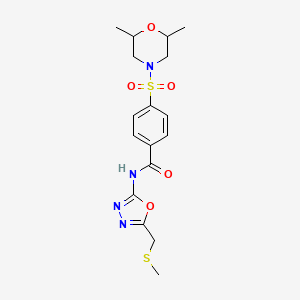
4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C17H22N4O5S2 and its molecular weight is 426.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical and Biological Studies
Crystal Structure and Biological Activities : Research on derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones, closely related to the queried compound, revealed significant biological activities. These derivatives displayed potent antioxidant and antibacterial properties, particularly against Staphylococcus aureus (Karanth et al., 2019).
Role in Enzyme Inhibition and Drug Development : A study on benzimidazole sulfoxide inhibitors, similar in structure to the compound , focused on its application in drug development. The research emphasized the compound's potential as an inhibitor of the H+/K+-ATPase enzyme, suggesting its utility in treating acid-related disorders (Ife et al., 1989).
Activation of Soluble Guanylyl Cyclase : Compounds structurally similar to the queried chemical were investigated for their ability to activate soluble guanylyl cyclase (sGC). This research highlighted the potential therapeutic applications of these compounds in vascular diseases (Schindler et al., 2006).
Synthesis and Evaluation for Antibacterial Activity
Antibacterial Agent Synthesis : A study focused on synthesizing and evaluating new derivatives of 1,3,4-Oxadiazol-2yl-4-(morpholin-4yl sulfonyl)benzyl sulfides for their antibacterial activity. This research is relevant due to the structural similarity of these derivatives to the queried compound (ur-Rehman et al., 2015).
Pharmacological Evaluation : Research on the synthesis of fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole for biological and pharmacological screening provided insights into the potential antimicrobial and anti-inflammatory properties of these compounds, which share a similar molecular framework (Patel et al., 2009).
Modification of Azoles : A study on the modification of azoles, including compounds like 1,3,4-oxadiazole-2-thione, explored the potential of combining azole rings with other cyclic compounds. This research is pertinent due to the structural relationship with the queried compound (Ibrayev et al., 2020).
Corrosion Inhibition and Thermodynamic Properties
Corrosion Inhibition : An investigation into the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulfuric acid examined the potential application of similar compounds in industrial settings (Ammal et al., 2018).
Thermodynamic Properties : A study on the thermodynamic properties of binary mixtures of a 1,3,4-oxadiazole derivative with chloroform and N,N-dimethyl formamide at various temperatures provided insights into the solute-solvent interactions, which are relevant for similar compounds (Godhani et al., 2017).
Propiedades
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5S2/c1-11-8-21(9-12(2)25-11)28(23,24)14-6-4-13(5-7-14)16(22)18-17-20-19-15(26-17)10-27-3/h4-7,11-12H,8-10H2,1-3H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFDUIBEVPCLQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)CSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

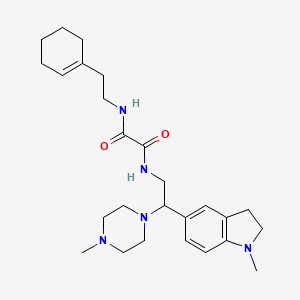
![N-(2-methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2986235.png)
![2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2986237.png)
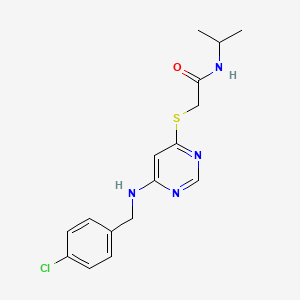
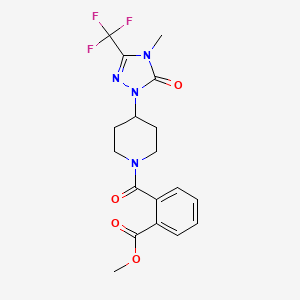
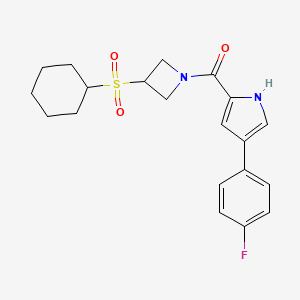
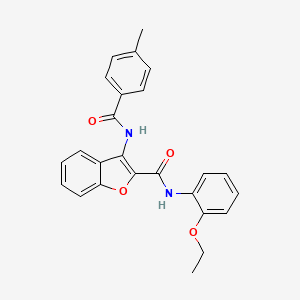
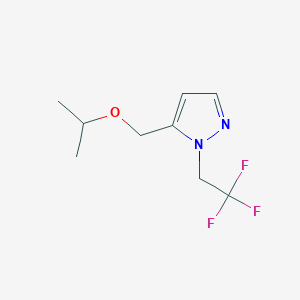
![3-benzyl-5-(2-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2986247.png)

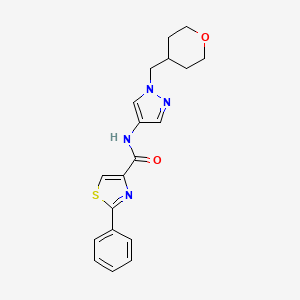
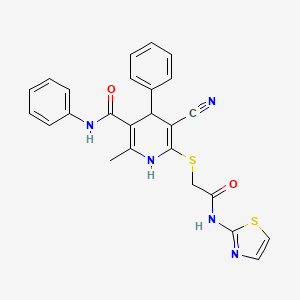
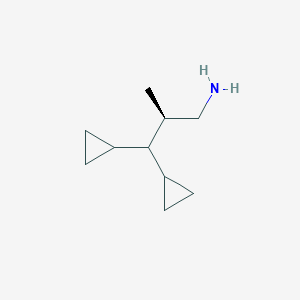
![2-Phenylindeno[2,1-b]pyran-9-carbaldehyde](/img/structure/B2986253.png)